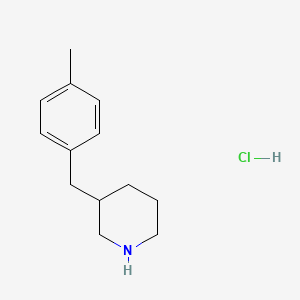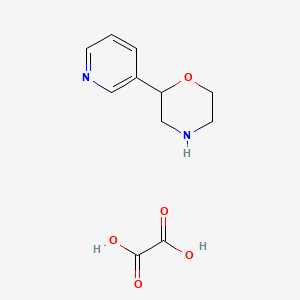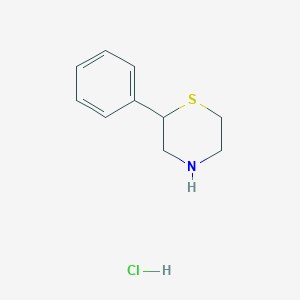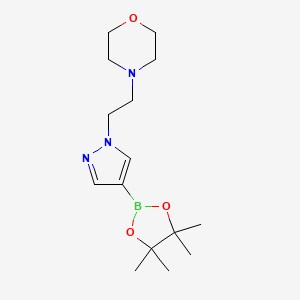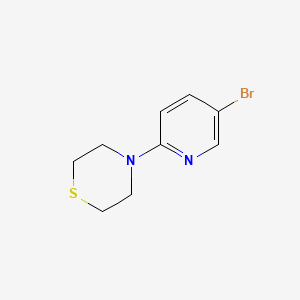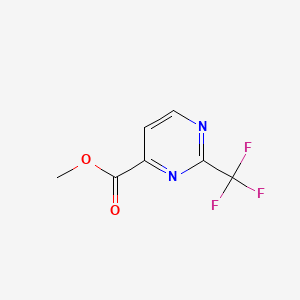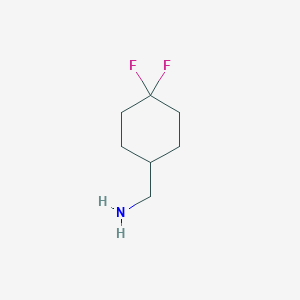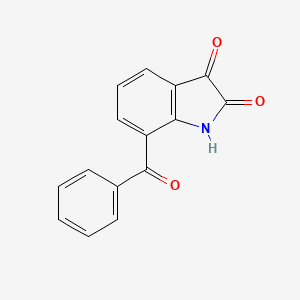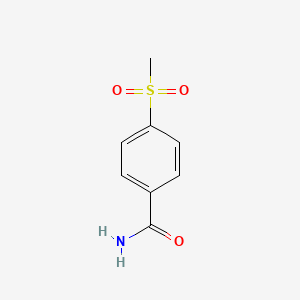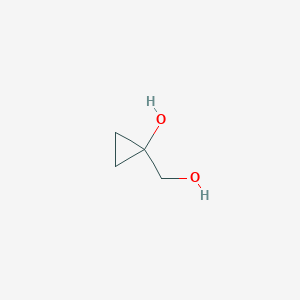
1-(Hydroxymethyl)cyclopropanol
Overview
Description
1-(Hydroxymethyl)cyclopropanol is an organic compound with the molecular formula C4H8O2 It features a cyclopropane ring substituted with a hydroxymethyl group and a hydroxyl group
Mechanism of Action
Target of Action
1-(Hydroxymethyl)cyclopropanol is a chemical compound with the molecular formula C4H8O2 Cyclopropane derivatives are known to interact with various biological targets due to their unique structural and chemical properties .
Mode of Action
Cyclopropane derivatives are known to undergo reactions with double bonds in alkenes or cycloalkenes . This reaction involves the formation of a carbene or carbenoid intermediate, which then reacts with the alkene to form a cyclopropane structure .
Biochemical Pathways
Cyclopropane structures are widespread in natural products and are usually essential for biological activities . Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
The highly strained nature of cyclopropane compounds makes them very reactive and interesting synthetic targets .
Biochemical Analysis
Biochemical Properties
1-(Hydroxymethyl)cyclopropanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These enzymes are essential for the biosynthesis of cyclopropane-containing compounds, which are widespread in nature and often exhibit significant biological activities . The interaction between this compound and cyclopropanases involves the formation of carbocations, carbanions, or carbon radicals, which are key intermediates in the cyclopropanation process .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways . Additionally, this compound can alter gene expression by influencing transcription factors or other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Conversely, this compound can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, including alterations in cellular metabolism, gene expression, and cell signaling pathways . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism . One of the primary pathways involves the conversion of this compound to other cyclopropane-containing compounds through the action of cyclopropanases . This conversion can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as its accumulation in certain areas of the cell can enhance its interactions with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound is often directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can enhance the compound’s interactions with specific biomolecules, leading to more efficient biochemical reactions and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with formaldehyde under basic conditions. Another method includes the reduction of 1-(hydroxymethyl)cyclopropanone using suitable reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 1-(formyl)cyclopropanol.
Reduction: The compound can be further reduced to yield cyclopropylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and tosylates are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 1-(Formyl)cyclopropanol
Reduction: Cyclopropylmethanol
Substitution: Various substituted cyclopropanol derivatives depending on the reagents used.
Scientific Research Applications
1-(Hydroxymethyl)cyclopropanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Cyclopropanol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Cyclopropylmethanol: Similar structure but lacks the hydroxyl group on the cyclopropane ring.
1-(Formyl)cyclopropanol: An oxidized form of 1-(Hydroxymethyl)cyclopropanol.
Uniqueness: this compound is unique due to the presence of both hydroxymethyl and hydroxyl groups on the cyclopropane ring, which enhances its reactivity and versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUXQVIOQVIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579145 | |
| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42082-92-8 | |
| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


